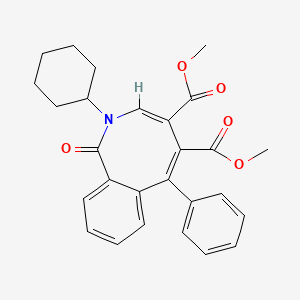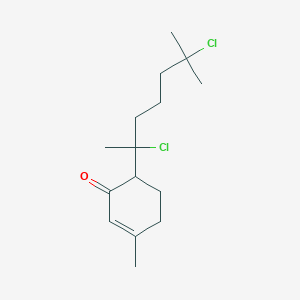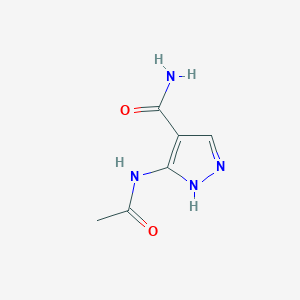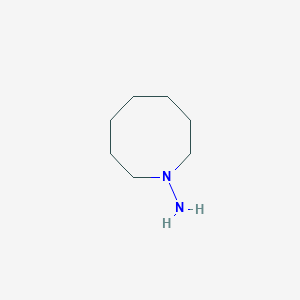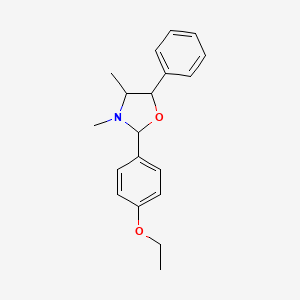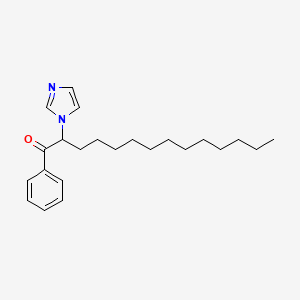![molecular formula C9H14 B14640983 Bicyclo[5.1.1]non-1-ene CAS No. 56516-60-0](/img/structure/B14640983.png)
Bicyclo[5.1.1]non-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[511]non-1-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon that features a unique structure with two interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.1.1]non-1-ene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.1.1]non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as hydroxide ions can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.
Applications De Recherche Scientifique
Bicyclo[5.1.1]non-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound derivatives.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of bicyclo[5.1.1]non-1-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can lead to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]non-1-ene: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.3]undecane: A larger bicyclic compound with three interconnected rings.
Uniqueness
Bicyclo[511]non-1-ene is unique due to its specific ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
56516-60-0 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
bicyclo[5.1.1]non-1-ene |
InChI |
InChI=1S/C9H14/c1-2-4-8-6-9(7-8)5-3-1/h4,9H,1-3,5-7H2 |
Clé InChI |
MBPWYCHAYZLXTH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CC(=CC1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


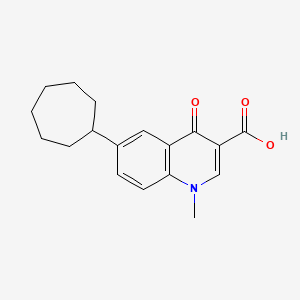
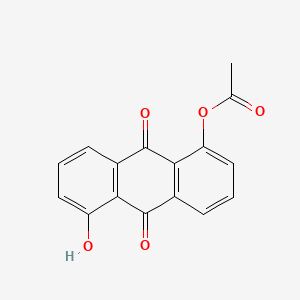
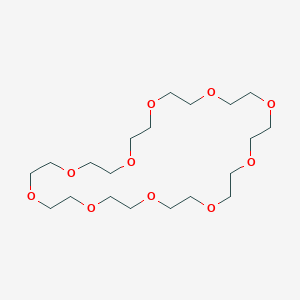
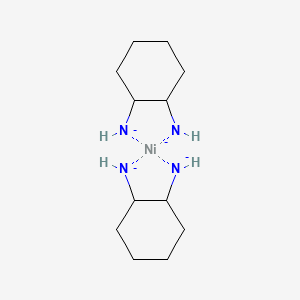
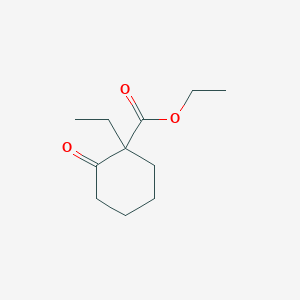

![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)

